2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thienopyrimidine ring .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur at different positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfanyl)-6-methyl-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidines and pyrimidine derivatives. These compounds share similar ring structures but differ in the substituents attached to the ring. The unique combination of ethylsulfanyl, methyl, and phenylethyl groups in this compound contributes to its distinct chemical and biological properties .
Some similar compounds include:
- 2-ethylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]pyrimidin-4-one
- 2-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
These compounds are also studied for their potential therapeutic applications and chemical reactivity.
Properties
IUPAC Name |
2-ethylsulfanyl-6-methyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-3-21-17-18-14-11-12(2)22-15(14)16(20)19(17)10-9-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJZVBORFBUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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